molecular formula C23H44O3 B14212940 17-Oxotricosanoic acid CAS No. 821805-10-1

17-Oxotricosanoic acid

Cat. No.: B14212940
CAS No.: 821805-10-1
M. Wt: 368.6 g/mol
InChI Key: WUWFEFUPTVCEDX-UHFFFAOYSA-N
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Description

17-Oxotricosanoic acid is a long-chain fatty acid with the molecular formula C23H44O3 It is a derivative of tricosanoic acid, characterized by the presence of a keto group at the 17th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-oxotricosanoic acid typically involves the oxidation of tricosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the 17th carbon to a keto group.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve selective oxidation. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 17-Oxotricosanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.

Major Products:

    Oxidation: Formation of higher carboxylic acids.

    Reduction: Formation of 17-hydroxytricosanoic acid.

    Substitution: Formation of various substituted tricosanoic acid derivatives.

Scientific Research Applications

17-Oxotricosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in lipid metabolism and as a biomarker for certain metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 17-oxotricosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. Additionally, its keto group allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    Tricosanoic Acid: The parent compound, lacking the keto group at the 17th position.

    14-Oxotricosanoic Acid: Another derivative with a keto group at the 14th carbon position.

    15-Oxotricosanoic Acid: Similar structure with the keto group at the 15th carbon position.

Uniqueness: 17-Oxotricosanoic acid is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to other oxotricosanoic acid derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

821805-10-1

Molecular Formula

C23H44O3

Molecular Weight

368.6 g/mol

IUPAC Name

17-oxotricosanoic acid

InChI

InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26)

InChI Key

WUWFEFUPTVCEDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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